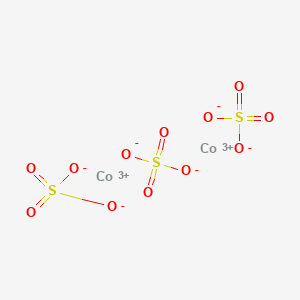
Cobaltic sulfate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cobaltic sulfate, also known as this compound, is a useful research compound. Its molecular formula is Co2O12S3 and its molecular weight is 406.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Análisis De Reacciones Químicas
Decomposition and Stability
Cobalt(III) sulfate exhibits limited stability under varying conditions:
-
Thermal decomposition :
Co2(SO4)3⋅18H2OΔCo2O3+3SO3+18H2O
Heating the hydrate Co2(SO4)3⋅18H2O results in stepwise dehydration and eventual breakdown into cobalt oxides and sulfur trioxide: -
Hydrolysis in water :
Co2(SO4)3+H2O→2CoSO4+H2SO4+21O2↑
The compound decomposes in aqueous solutions, releasing oxygen:This reaction limits its stability in neutral or alkaline environments .
Formation of Alum Complexes
Cobalt(III) sulfate forms stable alums with alkali metals or ammonium ions:
M+Co(SO4)2⋅12H2O(M=K,Rb,Cs,NH4)
These alums crystallize as blue solids and exhibit distinct magnetic properties due to the electronic configuration of Co³⁺ :
| Alum Type | Magnetic Moment (B.M.) | Crystal Structure |
|---|---|---|
| Potassium cobalt alum | Diamagnetic | Cubic |
| Rubidium cobalt alum | <1 B.M. | Cubic |
| Ammonium cobalt alum | 2.1 B.M. at 304 K | Cubic |
Redox Behavior
Cobalt(III) sulfate acts as a strong oxidizing agent in acidic media:
-
Reaction with reducing agents :
Co2(SO4)3+2FeSO4→2CoSO4+Fe2(SO4)3This reaction demonstrates its capacity to oxidize iron(II) to iron(III) .
Coordination Chemistry
The hexaaquacobalt(III) ion [Co(H2O)6]3+ is central to the compound’s reactivity:
Propiedades
Número CAS |
13478-09-6 |
|---|---|
Fórmula molecular |
Co2O12S3 |
Peso molecular |
406.1 g/mol |
Nombre IUPAC |
cobalt(3+);trisulfate |
InChI |
InChI=1S/2Co.3H2O4S/c;;3*1-5(2,3)4/h;;3*(H2,1,2,3,4)/q2*+3;;;/p-6 |
Clave InChI |
OOMOMODKLPLOKW-UHFFFAOYSA-H |
SMILES |
[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Co+3].[Co+3] |
SMILES canónico |
[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Co+3].[Co+3] |
Key on ui other cas no. |
13478-09-6 |
Sinónimos |
dicobalt tris(sulphate) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















